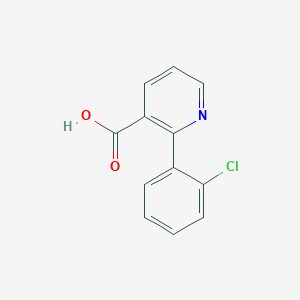

![molecular formula C14H18O4 B3092230 2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid CAS No. 1226173-72-3](/img/structure/B3092230.png)

2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid

Overview

Description

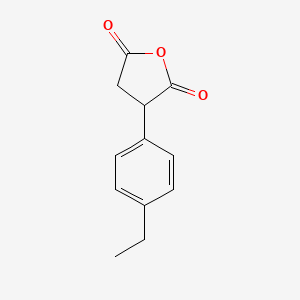

The compound “2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid” is a complex organic molecule. It is a derivative of 2-Methoxyphenylacetic acid, which is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls .

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of p-methoxyphenylacetic acid involves the use of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid . The reaction operation is simple, the reaction time is short, the production efficiency is high, the synthesis cost is low, and the reaction conditions are mild, making it suitable for industrial promotion .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques. For instance, the structure of 2-Methoxyphenylacetic acid is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from studies on similar molecules. For instance, the presence of an acetic acid moiety could make the compound a candidate for esterification reactions or amide formation.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the properties of 2-Methoxyphenylacetic acid include a molecular formula of CHO, an average mass of 166.174 Da, and a Monoisotopic mass of 166.062988 Da .Scientific Research Applications

Organic Synthesis

This compound has been used in the synthesis of previously unknown compounds. The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .

Furocoumarin Derivatives

Furocoumarin derivatives are an important class of heterocyclic compounds widely presented in various natural products . This compound can be used in the synthesis of furocoumarin derivatives .

Photosensitizers in PUVA Therapy

Furocoumarins, which can be synthesized using this compound, are used as active photosensitizers in psoralen and UVA (PUVA) therapy . They can be employed in the treatment of various skin diseases .

Synthesis of Pharmacologically Important Metal Complexes

4-Methoxyphenylacetic acid, a related compound, can be used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .

Inhibition of Estrogen Receptor Negative Breast Cancer Growth

Methoxy-substituted cyclic compounds, which can be synthesized from this compound, could potentially inhibit estrogen receptor (ER) negative breast cancer growth in vitro .

Multicomponent Condensation Reactions

This compound can be used in multicomponent condensation reactions, which are advantageous due to their application of readily available starting compounds, atom economy, and easy work-up procedure .

Mechanism of Action

Target of Action

It is known that this compound is a plasma metabolite , which suggests that it may interact with various enzymes and receptors in the body.

Mode of Action

It is known to be a plasma metabolite , which suggests that it may exert its effects through metabolic pathways.

Biochemical Pathways

As a plasma metabolite , it is likely involved in various metabolic processes.

Pharmacokinetics

As a plasma metabolite , it is likely to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.

Result of Action

It has been suggested that it may serve as a biomarker for differentiating between non-small cell lung cancer patients and healthy controls , indicating that it may have some role in cellular processes related to cancer.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(2-methoxyphenyl)oxan-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-17-12-5-3-2-4-11(12)14(10-13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMAXRHTRYQFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCOCC2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3092149.png)

![2-Methyl-1-[(2-methylphenyl)methyl]piperazine](/img/structure/B3092199.png)